molecular formula C15H23NO5 B6286687 O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate CAS No. 2411640-45-2

O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate

Cat. No.: B6286687
CAS No.: 2411640-45-2
M. Wt: 297.35 g/mol
InChI Key: FOXANQGWZGGWSC-UHFFFAOYSA-N
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Description

O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

The synthesis of O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate involves several steps, typically starting with the preparation of the spirocyclic core. The synthetic route often includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of functional groups: The tert-butyl and ethyl groups are introduced through alkylation reactions.

    Oxidation and esterification: The final steps involve oxidation to introduce the oxo group and esterification to form the dicarboxylate esters.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate can be compared with other spiro compounds, such as:

    tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: Similar in structure but lacks the ethyl and oxo groups.

    6-(tert-Butoxycarbonyl)-1-oxa-6-azaspiro[2.5]octane: Another related compound with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-O-tert-butyl 6-O-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-5-20-12(18)10-9-16(13(19)21-14(2,3)4)15(6-7-15)8-11(10)17/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXANQGWZGGWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C2(CC2)CC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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